

Synonyms and alternative names for propagermanium (e.g., repagermanium)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propagermanium*

Cat. No.: *B1678255*

[Get Quote](#)

An In-depth Technical Guide to **Propagermanium**: Nomenclature, Physicochemical Properties, and Therapeutic Mechanisms

Executive Summary

Propagermanium is a polymeric organogermanium compound that has attracted significant scientific and clinical interest since its initial synthesis in 1967.^{[1][2]} Known by a variety of synonyms, including repagermanium and Ge-132, it has been investigated for a range of therapeutic properties, including immunomodulatory, anti-inflammatory, and antiviral effects.^{[1][3]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it offers an in-depth exploration of its primary mechanism of action as a C-C chemokine receptor type 2 (CCR2) antagonist and summarizes its current standing in clinical development.

Nomenclature and Chemical Identity

The multiplicity of names for **propagermanium** can be a source of confusion in scientific literature. Understanding these synonyms is crucial for comprehensive literature reviews and accurate compound identification. **Propagermanium** is the International Nonproprietary Name (INN) for this polymeric compound.^[4]

Identifier Type	Name/Value	Reference(s)
International Nonproprietary Name (INN)	Propagermanium	[4] [5]
Common Synonyms	Repagermanium, Proxigermanium	[1] [4] [5] [6]
IUPAC Name	3-[2- carboxyethyl(oxo)germyl]oxy- oxogermyl]propanoic acid	[4] [7] [8]
CAS Name	3,3'-(1,3-Dioxo-1,3- digermoxanediyi)bispropanoic acid	[5]
CAS Registry Number	12758-40-6	[5] [7] [9] [10]
Chemical Names	Bis(2-carboxyethylgermanium) sesquioxide, 2- carboxyethylgermasesquioxane	[2] [3] [7]
Developmental Codes	Ge-132, SK-818, DMX-200	[5] [6] [10] [11]
Trademark Name	Serocion	[4] [5]
Molecular Formula	$C_6H_{10}Ge_2O_7$ or $((HOOCCH_2CH_2Ge)_2O_3)_n$	[2] [5] [7]

The fundamental structure is a polymer of 3-oxygermylpropionic acid, forming a three-dimensional network characterized by germanium-oxygen-germanium bridges.[\[5\]](#)[\[9\]](#)[\[12\]](#) This polymeric nature is key to its biological activity and physicochemical properties.

Physicochemical Properties

A thorough understanding of **propagermanium**'s physicochemical properties is essential for developing analytical methods, formulating drug products, and interpreting biological data.

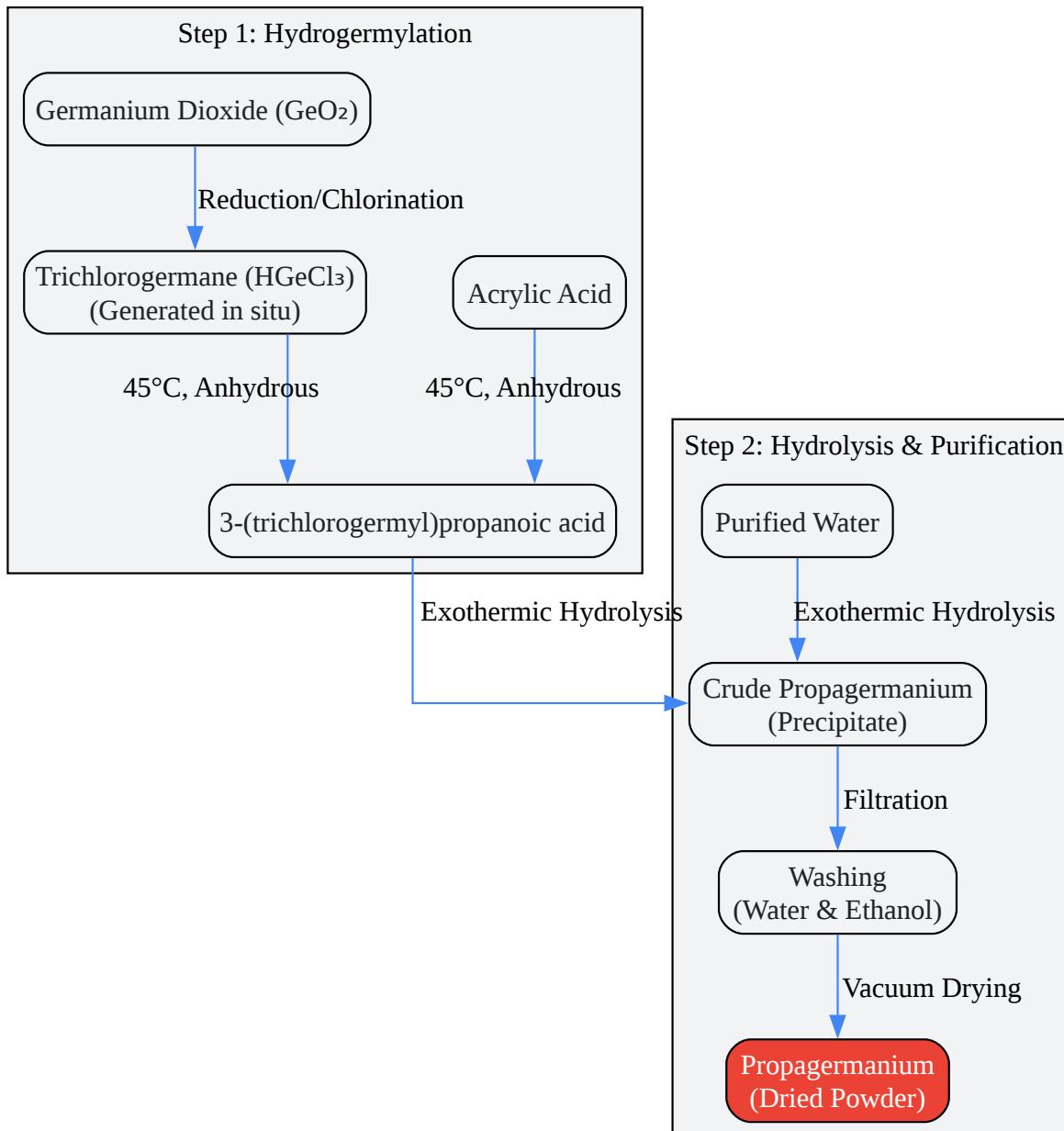
Property	Value	Reference(s)
Appearance	Colorless, monoclinic crystals or a white crystalline powder.	[5][11]
Molecular Weight	339.42 g/mol (for the $C_6H_{10}Ge_2O_7$ monomer unit).	[5][9][10][11]
Melting Point	Decomposes at approximately 270°C.	[5][11]
Solubility	Water: 1.09% at 20°C. Very soluble in alkaline aqueous conditions (>10% at pH 7.4). Insoluble or sparingly soluble in most organic solvents.	[5][9][11]
pKa	3.6	[5][11]
Percent Composition	C: 21.23%, H: 2.97%, Ge: 42.80%, O: 33.00%	[5][7]

Synthesis and Manufacturing

The synthesis of **propagermanium** is a well-established, multi-step process that requires careful control to ensure high purity and yield.[1][13] The primary concern during manufacturing is the elimination of inorganic germanium species, such as germanium dioxide (GeO_2), which can be nephrotoxic and may contaminate the final product if purification is inadequate.[1][4] The most common synthetic route involves hydrogermylation followed by hydrolysis.[13]

Experimental Protocol: Two-Step Synthesis of Propagermanium

Step 1: Hydrogermylation of Acrylic Acid


This step forms the carbon-germanium bond, which is the defining feature of this organometallic compound. The reaction is highly sensitive to moisture, as the trichlorogerme intermediate readily hydrolyzes.

- Setup: Assemble a flame-dried, jacketed glass reactor under an inert nitrogen or argon atmosphere. Equip it with a mechanical stirrer, reflux condenser, and a dropping funnel.[13]
- Reagents: Charge the reactor with acrylic acid (1.05 equivalents) and a polymerization inhibitor (e.g., hydroquinone).[13]
- Reaction: Slowly add trichlorogermaine (HGeCl₃) (1.0 equivalent) to the reactor over 2-3 hours, maintaining an internal temperature of 45°C.[13]
- Monitoring: After the addition, continue stirring at 45°C for 4-6 hours. Reaction completion can be monitored via ¹H NMR by observing the disappearance of starting material signals. [13]
- Workup: Cool the mixture to room temperature. The resulting intermediate, 3-(trichlorogermyl)propanoic acid, can be carried directly to the next step.[13]

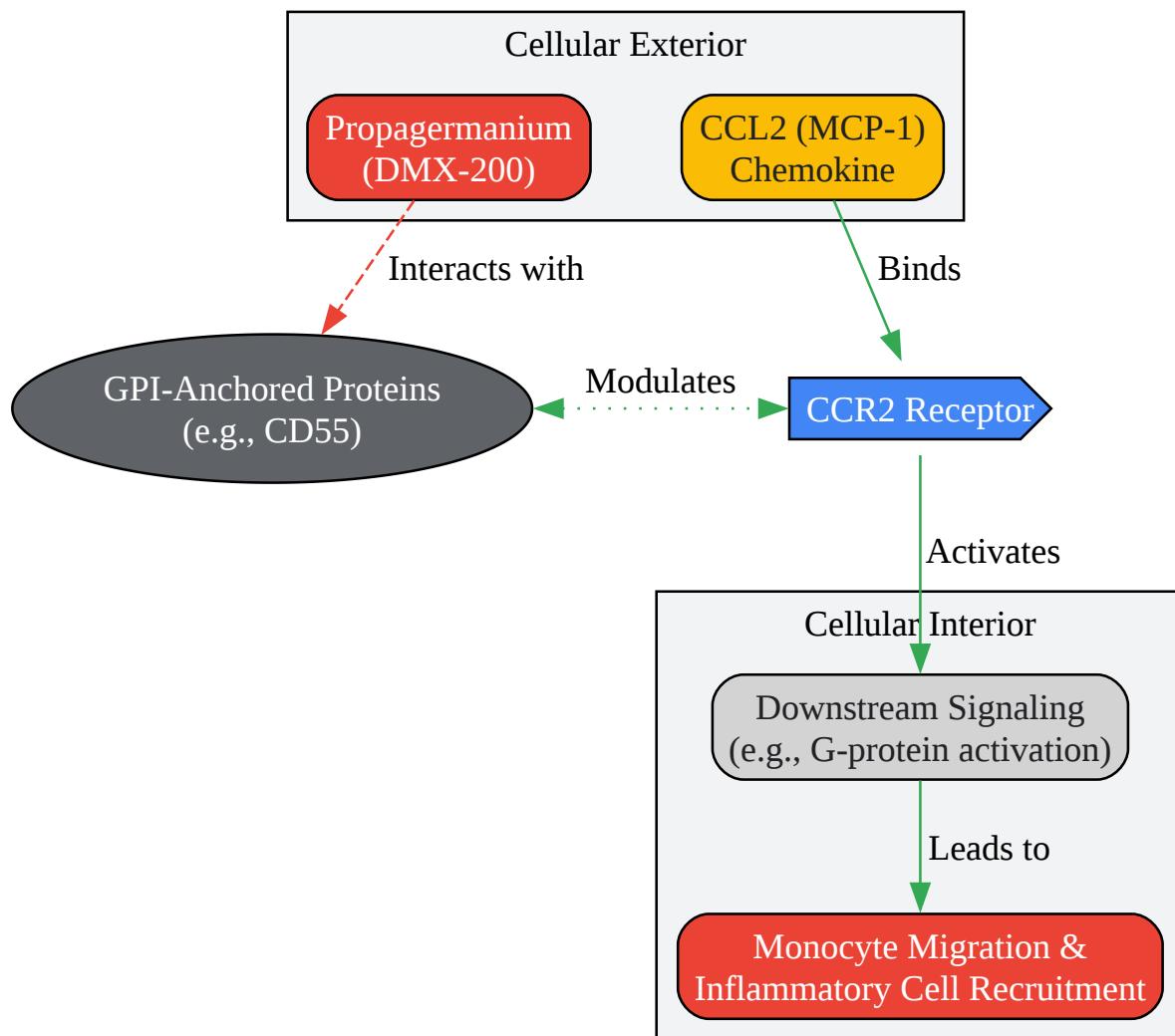
Step 2: Hydrolysis and Polymerization

This step replaces the chloro groups with hydroxyls, which then condense to form the stable Ge-O-Ge polymeric backbone.

- Setup: In a separate reactor, add a calculated volume of purified water and stir vigorously. [13]
- Hydrolysis: Slowly add the crude 3-(trichlorogermyl)propanoic acid from Step 1 to the water. A white precipitate of **propagermanium** will form immediately. This reaction can be exothermic and requires controlled addition.[13]
- Completion: Stir the resulting slurry for 2-4 hours at room temperature to ensure complete hydrolysis.[13]
- Purification: Isolate the solid product by filtration. Wash the filter cake extensively with purified water until the filtrate is neutral and free of chloride ions (as tested with silver nitrate). [13]
- Drying: Perform a final wash with a water/ethanol mixture and dry the product under vacuum at 60-80°C to a constant weight.[13]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **propagermanium**.


Mechanism of Action

Propagermanium exerts its biological effects through a multi-faceted approach, primarily centered on the modulation of inflammatory and immune responses.[\[3\]](#)

Primary Anti-inflammatory Pathway: CCR2 Antagonism

The principal mechanism of **propagermanium**'s anti-inflammatory action is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway.[\[12\]](#)[\[14\]](#) This pathway is a critical driver in the recruitment of monocytes and macrophages to sites of inflammation.[\[15\]](#)

- The CCL2/CCR2 Axis: The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for the CCR2 receptor.[\[14\]](#)[\[15\]](#) When CCL2 binds to CCR2 on the surface of monocytes, it triggers a signaling cascade that leads to chemotaxis—the directed migration of these cells toward the source of the chemokine.
- Inhibition by **Propagermanium**: **Propagermanium** disrupts this process, reducing the infiltration of inflammatory cells into tissues.[\[1\]](#)[\[14\]](#) Interestingly, evidence suggests that **propagermanium** may not block the CCR2 receptor directly. Instead, it appears to target glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, that are closely associated with the receptor in the cell membrane.[\[14\]](#)[\[15\]](#)[\[16\]](#) By interacting with these associated proteins, it indirectly modulates CCR2 function and stifles the chemotactic response to CCL2.[\[15\]](#)[\[16\]](#)

Propagermanium's Inhibition of the CCL2/CCR2 Pathway

[Click to download full resolution via product page](#)

Caption: **Propagermanium's inhibition of the MCP-1/CCR2 pathway.**

Other Biological Activities

Beyond CCR2 antagonism, **propagermanium** exhibits several other important biological effects:

- Immunomodulation: It enhances the production of key cytokines, particularly interferon-gamma (IFN- γ), which activates macrophages and natural killer (NK) cells, thereby boosting

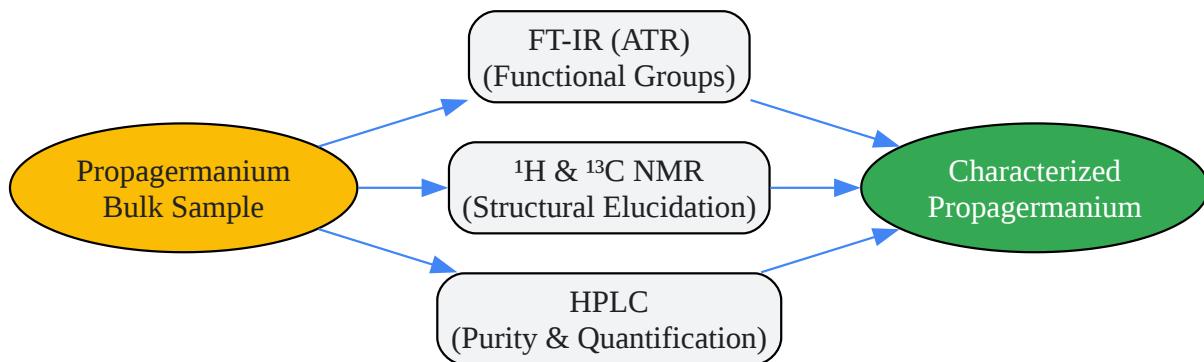
the innate immune response against pathogens.[3][17] This is the primary mechanism behind its approved use in Japan for treating chronic hepatitis B.[4][12]

- Antiviral Effects: Its activity against viruses like hepatitis B (HBV) and HIV is thought to be a direct result of its immunomodulatory properties.[1][3]
- Antioxidant Properties: **Propagermanium** functions as a scavenger of free radicals, which helps to reduce oxidative stress and protect cells from damage.[1][3]
- Nitric Oxide (NO) Modulation: The compound can influence the production of nitric oxide, a critical signaling molecule involved in processes like vasodilation and immune regulation.[1][3]

Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of **propagermanium**, ensuring the absence of organic impurities and toxic inorganic germanium. [11]

Experimental Protocol: FT-IR Spectroscopy


Infrared spectroscopy is a rapid and reliable method for identifying the key functional groups that define the **propagermanium** structure.

- Sample Preparation: Place a small amount of the **propagermanium** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
- Acquisition: Using an FT-IR spectrometer, acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[11]
- Analysis: Identify the characteristic absorption bands:[11]
 - $\sim 3000 \text{ cm}^{-1}$: Broad O-H stretch from the carboxylic acid groups.
 - $\sim 1700 \text{ cm}^{-1}$: Strong C=O stretch from the carboxylic acid groups.
 - $\sim 800-900 \text{ cm}^{-1}$: Ge-O-Ge asymmetric stretching, confirming the polymeric backbone.

Experimental Protocol: ^1H NMR Spectroscopy

NMR provides detailed structural information, confirming the carboxyethyl chain and its attachment to the germanium atom.

- Sample Preparation: Dissolve 5-10 mg of **propagermanium** in ~0.6 mL of deuterium oxide (D_2O). Solubility can be enhanced by using a basic solvent like NaOD in D_2O .[\[11\]](#)
- Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.[\[11\]](#)
- Analysis: The spectrum is relatively simple and should show two characteristic triplets corresponding to the two methylene groups ($-\text{CH}_2-\text{CH}_2-$) of the carboxyethyl fragment, confirming the organic structure.

[Click to download full resolution via product page](#)

Caption: Workflow for analytical characterization of **propagermanium**.

Therapeutic Applications and Clinical Development

While approved in Japan for chronic hepatitis B, **propagermanium** (often as DMX-200) is under active clinical investigation globally for other inflammatory and fibrotic diseases, particularly those affecting the kidney.[\[4\]](#)[\[6\]](#)[\[18\]](#) Clinical trials frequently assess **propagermanium** as an adjunct therapy with angiotensin receptor blockers (ARBs) like irbesartan, as the two mechanisms (CCR2 and AT1R inhibition) are believed to be complementary in reducing kidney damage.[\[18\]](#)

Preclinical Efficacy Data

The anti-inflammatory and antioxidant effects of **propagermanium** have been quantified in various preclinical models. A study on endothelial dysfunction in a rat model of Type 2 Diabetes provides a strong example of its efficacy.

Parameter	Outcome in Propagermanium-Treated Group vs. Control	Reference
Fasting Glucose	18% reduction	[15]
Insulin Resistance	32% reduction	[15]
Endothelial Function	25-33% improvement	[15]
Perivascular Adipose Tissue (PVAT) Inflammation	56% reduction	[15]
PVAT Oxidative Stress	55% reduction	[15]

These data highlight **propagermanium**'s potential to address both the inflammatory and oxidative stress components of metabolic disease.[\[15\]](#) Current Phase 3 trials, such as the ACTION3 study for Focal Segmental Glomerulosclerosis (FSGS), are evaluating its ability to reduce proteinuria and slow the decline of kidney function in patients.[\[19\]](#)[\[20\]](#)

Conclusion

Propagermanium is a multifaceted organogermanium compound with a well-defined chemical identity, albeit one known by many names. Its primary mechanism as an indirect CCR2 antagonist provides a strong rationale for its development in a range of inflammatory diseases. The synthesis and analytical characterization are well-established, allowing for the production of a high-purity active pharmaceutical ingredient. As ongoing clinical trials for conditions like FSGS and diabetic kidney disease progress, the therapeutic role of **propagermanium** in modern medicine may expand significantly, offering a novel approach to managing chronic inflammatory and fibrotic conditions.

References

- What is the mechanism of **Propagermanium**?
- Repagermanium – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Synthesis and discovery of **propagermanium** - Benchchem.
- **Propagermanium**.
- Application Note: Comprehensive Analytical Strategies for the Characteriz
- **Propagermanium** | CAS#12758-40-6 - MedKoo Biosciences.
- **Propagermanium** (C₆H₁₀O₇Ge₂) properties.
- **Propagermanium**: An In Vivo Examination of its Anti-Inflamm
- **Propagermanium** - BioC
- **Propagermanium** - CAM Cancer. (2020-09-15).
- **Propagermanium** - Wikipedia.
- Technical Support Center: Large-Scale Synthesis of **Propagermanium** - Benchchem.
- Repagermanium - Drug Targets, Indications, Patents - P
- Development of DMX-200 (Repagermanium), a CCR2 Inhibitor, FOR Focal Segmental Glomerulosclerosis (FSGS) - ANZSN Congress.
- **Propagermanium** as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - MDPI. (2024-07-30).
- Bis (2-Carboxyethylgermanium)sesquioxide | C₆H₁₀Ge₂O₇ | CID 83030 - PubChem.
- **Propagermanium** administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PubMed Central. (2020-06-12).
- ACTION3 Phase 3 Clinical Trial Assessing the Efficacy and Safety of DMX-200 (Repagermanium).
- Study Details | NCT03627715 | Safety and Effectiveness of **Propagermanium** in Diabetic Kidney Disease Participants Receiving Irbesartan | ClinicalTrials.gov.
- Repagermanium - DDrare: Database of Drug Development for Rare Diseases.
- What is Repagermanium used for?
- An anti-inflammatory drug, **propagermanium**, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propagermanium - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Propagermanium? [synapse.patsnap.com]
- 4. cam-cancer.org [cam-cancer.org]
- 5. Propagermanium [drugfuture.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. medkoo.com [medkoo.com]
- 8. Bis (2-Carboxyethylgermanium)sesquioxide | C₆H₁₀Ge₂O₇ | CID 83030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. biocat.com [biocat.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Propagermanium administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Propagermanium as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes [mdpi.com]
- 16. An anti-inflammatory drug, propagermanium, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is Repagermanium used for? [synapse.patsnap.com]
- 18. anzsnevents.com [anzsnevents.com]
- 19. dimerix.com [dimerix.com]
- 20. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- To cite this document: BenchChem. [Synonyms and alternative names for propagermanium (e.g., repagermanium)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678255#synonyms-and-alternative-names-for-propagermanium-e-g-repagermanium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com